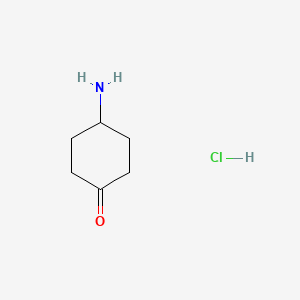

4-Aminocyclohexanone hydrochloride

Description

Overview of Cyclohexanone (B45756) Derivatives in Organic Chemistry

Cyclohexanone, a six-carbon cyclic ketone, serves as a foundational molecule for a wide array of derivatives. solventis.netwikipedia.org These derivatives are formed by substituting one or more hydrogen atoms on the cyclohexanone ring with various functional groups. The reactivity of the ketone group and the cyclic structure allows for diverse chemical transformations, leading to compounds with a broad spectrum of applications. solventis.netwikipedia.orgontosight.aiacs.org Cyclohexanone derivatives are integral to the synthesis of pharmaceuticals, dyes, herbicides, pesticides, and polymers. solventis.netontosight.ai Their versatility stems from their ability to participate in reactions such as aldol (B89426) condensations, Grignard reactions, and various cyclizations, making them indispensable tools for organic chemists in the construction of complex molecular architectures. ontosight.aiacs.orgorganic-chemistry.org

Structural Characteristics of 4-Aminocyclohexanone (B1277472) Hydrochloride

The distinct properties and reactivity of 4-aminocyclohexanone hydrochloride are a direct consequence of its specific structural features.

The molecular formula of this compound is C₆H₁₂ClNO. nih.govbldpharm.comcymitquimica.comechemi.com Its molecular weight is approximately 149.62 g/mol . nih.govbldpharm.com The parent compound, 4-aminocyclohexanone, has the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . ncats.iosigmaaldrich.comnih.gov

| Property | Value |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

The standardized IUPAC name for this compound is 4-aminocyclohexan-1-one hydrochloride. nih.gov It is also known by several synonyms, including:

4-Aminocyclohexanone HCl nih.govcymitquimica.com

4-AMINO-CYCLOHEXANONE HYDROCHLORIDE nih.gov

4-AMINOCYCLOHEXAN-1-ONE HYDROCHLORIDE nih.gov

| Name Type | Name |

| IUPAC Name | 4-aminocyclohexan-1-one hydrochloride |

| Synonym | 4-Aminocyclohexanone HCl |

| Synonym | 4-AMINO-CYCLOHEXANONE HYDROCHLORIDE |

| Synonym | 4-AMINOCYCLOHEXAN-1-ONE HYDROCHLORIDE |

The stereochemistry of the substituents on the cyclohexane (B81311) ring gives rise to cis and trans isomers for related compounds like 4-aminocyclohexanol. In the trans-isomer, the amino and hydroxyl groups are on opposite sides of the ring, while in the cis-isomer, they are on the same side. nih.govpharmacompass.comgoogle.comgoogle.com This isomeric difference is crucial as it can significantly influence the biological activity and physical properties of the molecule.

For instance, trans-4-Aminocyclohexanol (B47343) hydrochloride is a distinct compound with its own set of properties and applications, such as its use in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes. sigmaaldrich.comsigmaaldrich.com Similarly, cis-4-Aminocyclohexanol hydrochloride is also commercially available and utilized in specific synthetic routes. chemicalbook.comsigmaaldrich.com The separation and selective synthesis of these isomers are important areas of research, often involving stereoselective enzymatic reactions or specific crystallization techniques. google.comd-nb.inforesearchgate.net

| Compound | Isomeric Form | Key Differentiator |

| 4-Aminocyclohexanol | trans | Amino and hydroxyl groups on opposite sides of the ring. |

| 4-Aminocyclohexanol | cis | Amino and hydroxyl groups on the same side of the ring. |

Historical Context of this compound Research

Significance and Broad Utility in Chemical Research

This compound is a valuable intermediate in organic synthesis. cymitquimica.com Its bifunctional nature, containing both a reactive ketone and an amino group, allows for a wide range of chemical transformations. cymitquimica.com The hydrochloride salt form enhances its stability and ease of handling compared to the free base. cymitquimica.com

This compound serves as a key building block in the synthesis of various pharmaceuticals and other biologically active molecules. cymitquimica.com The amino group can undergo reactions like nucleophilic substitutions and coupling reactions, while the ketone can be targeted for reductions, additions, and condensations. cymitquimica.com This versatility makes this compound a crucial component in the toolbox of medicinal and synthetic chemists for creating novel and complex molecular structures.

Propriétés

IUPAC Name |

4-aminocyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-1-3-6(8)4-2-5;/h5H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCURSEGKHJAUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655174 | |

| Record name | 4-Aminocyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-40-0 | |

| Record name | 4-Aminocyclohexan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocyclohexanone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminocyclohexanone Hydrochloride

Established Synthetic Routes and Reaction Conditions

The preparation of 4-aminocyclohexanone (B1277472) hydrochloride can be achieved through several established synthetic pathways. These routes often involve the transformation of readily available starting materials like cyclohexanone (B45756) and its derivatives.

Amination Reactions of Cyclohexanone

Direct amination of cyclohexanone presents a straightforward approach to introduce the amino group. However, controlling the reaction to achieve selective amination at the 4-position and prevent over-alkylation can be challenging. jocpr.com Various strategies have been developed to address these challenges, including the use of specific catalysts and reaction conditions to favor the formation of the desired product.

Reductive Amination Strategies for 4-Aminocyclohexanone Precursors

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. jocpr.comwikipedia.org This two-step process involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by reduction to the corresponding amine. wikipedia.org In the context of 4-aminocyclohexanone synthesis, this strategy is applied to precursors containing a ketone functionality.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of ketones. masterorganicchemistry.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, allowing for the synthesis of specific isomers of 4-aminocyclohexanone. wikipedia.orgmasterorganicchemistry.com

| Reducing Agent | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over ketones. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and often safer alternative to NaBH3CN. | masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | Can be used for direct reductive amination. | wikipedia.org |

Hydrochlorination of Aminocyclohexanone Derivatives

The final step in many synthetic routes to 4-aminocyclohexanone hydrochloride is the hydrochlorination of the free base, 4-aminocyclohexanone, or its protected derivatives. chemicalbook.comgoogle.com This is typically achieved by treating a solution of the aminocyclohexanone derivative with hydrochloric acid, often in a suitable organic solvent like dioxane or isopropanol (B130326). chemicalbook.com The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and purify than the free base. chemicalbook.comgoogle.com

Synthesis from 4-Aminocyclohexanol Hydrochloride

An alternative synthetic approach starts from the more readily available 4-aminocyclohexanol. This method involves the oxidation of the hydroxyl group to a ketone.

The oxidation of 4-aminocyclohexanol to 4-aminocyclohexanone requires careful selection of oxidizing agents to avoid side reactions involving the amino group. google.com Traditional methods have utilized chromium-based reagents like the Jones reagent (CrO3-sulfuric acid-acetone), though these often result in moderate yields and generate hazardous waste. google.com Milder and more selective oxidizing agents are therefore preferred. For instance, oxidation using sodium hypochlorite (B82951) in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium bromide has been shown to be an effective method for this transformation. google.com

| Oxidizing System | Key Features | Reference |

| Jones Reagent | Strong oxidizing agent, but can lead to lower yields and waste concerns. | google.com |

| TEMPO/NaOCl/NaBr | Milder and more selective oxidation conditions. | google.com |

| Potassium Dichromate/H2SO4 | Another traditional method with potential environmental drawbacks. | googleapis.com |

To prevent unwanted reactions at the amino group during oxidation, it is often necessary to protect it. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines. The protection of 4-aminocyclohexanol can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). The resulting N-Boc-4-aminocyclohexanol can then be oxidized to N-Boc-4-aminocyclohexanone, followed by deprotection of the Boc group under acidic conditions to yield 4-aminocyclohexanone. While the specific use of polyguanidine in this direct context is not extensively detailed in the provided search results, it is a known reagent in organic synthesis, and its application could be explored in alternative protection or activation strategies.

Novel and Optimized Synthetic Protocols

The synthesis of 4-aminocyclohexanone and its derivatives has evolved significantly, moving towards more sophisticated and controlled chemical transformations. These new methods aim to overcome the limitations of traditional batch processes, offering improvements in yield, purity, and environmental impact.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net This technology offers several advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and process integration. researchgate.net

A notable application of this technology is the continuous flow hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to produce the corresponding cis-4-aminocyclohexanols. researchgate.net Using an H-Cube Pro flow reactor with a Raney nickel catalyst cartridge, a selectivity of over 99% for the desired cis-isomer has been achieved. researchgate.netresearchgate.net This method also allows for the selective reduction to the intermediate 2-oxa-3-azabicyclo[2.2.2]octane with high selectivity by carefully controlling the hydrogenation parameters. researchgate.net The integration of multiple flow reactions allows for a multistep synthesis without the need for isolating intermediates, representing a more efficient route to various synthetically valuable 4-aminocyclohexanol derivatives. researchgate.net

Chemoenzymatic Synthesis Using Biocatalysts (e.g., Ketoreductases and Amine Transaminases)

The use of biocatalysts, such as ketoreductases (KREDs) and amine transaminases (ATAs), offers a highly selective and environmentally friendly alternative to traditional chemical methods. d-nb.info These enzymatic approaches can be conducted in one-pot cascade reactions, starting from readily available precursors like 1,4-cyclohexanedione (B43130), which can be derived from bio-based sources. d-nb.inforesearchgate.net

Two primary chemoenzymatic routes have been explored for the synthesis of 4-aminocyclohexanol isomers:

Route A: Involves the initial monoreduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone (B83380) catalyzed by a KRED, followed by a transamination step using an ATA. d-nb.info

Route B: Reverses the order of operations, starting with a selective monoamination of the diketone to form 4-aminocyclohexanone, which is then reduced by a KRED. d-nb.info

These enzymatic cascades are advantageous as they can be designed to run as one-pot reactions, avoiding the isolation of intermediates and leading to high theoretical yields. d-nb.info

A significant advantage of chemoenzymatic synthesis is the ability to achieve high stereoselectivity, producing specific isomers of 4-aminocyclohexanol. d-nb.info By carefully selecting stereocomplementary enzymes, both cis- and trans-4-aminocyclohexanol (B47343) can be synthesized with good to excellent diastereomeric ratios. d-nb.info

For instance, the combination of a KRED for the initial reduction of 1,4-cyclohexanedione and a subsequent ATA-catalyzed transamination has been shown to be highly effective. d-nb.info Research has demonstrated that certain ATAs exhibit a strong preference for producing the cis-isomer of 4-aminocyclohexanol, with diastereomeric ratios exceeding 98:2. d-nb.info One study reported achieving excellent cis-selectivity (cis/trans = 99:1) using a one-pot system with an aminotransferase and a ketoreductase. acs.org

The success of chemoenzymatic synthesis hinges on the identification of suitable enzymes with the desired activity and selectivity. d-nb.info This necessitates the screening of various KREDs and ATAs to find the most effective catalysts for the target transformation. d-nb.info

In the synthesis of 4-aminocyclohexanol, KREDs are screened for their ability to selectively monoreduce 1,4-cyclohexanedione to 4-hydroxycyclohexanone with high regioselectivity (>95%). Subsequently, a panel of ATAs is evaluated for their ability to convert the resulting hydroxyketone into the desired aminocyclohexanol isomer. d-nb.info This screening process is crucial for optimizing the diastereoselectivity of the final product. For example, specific ATAs have been identified that predominantly yield the cis-isomer of 4-aminocyclohexanol. d-nb.info The optimization process may also involve protein engineering to enhance enzyme properties, such as shifting the optimal pH for the reaction. researchgate.net

| Enzyme Type | Precursor | Key Transformation | Product Isomer | Achieved Diastereomeric Ratio (cis:trans) |

| Ketoreductase (KRED) & Amine Transaminase (ATA) | 1,4-Cyclohexanedione | One-pot sequential reduction and transamination | cis-4-Aminocyclohexanol | >98:2 d-nb.info |

| Aminotransferase & Ketoreductase | 1,4-Cyclohexanedione | One-pot reaction | cis-4-Aminocyclohexanol | 99:1 acs.org |

| Ketoreductase (KRED) & Amine Transaminase (ATA) | 1,4-Cyclohexanedione | One-pot sequential reduction and transamination | trans-4-Aminocyclohexanol | 3:7 (poor trans-selectivity) acs.org |

Strategies for Stereochemical Control and Purity (e.g., cis/trans ratios)

Controlling the stereochemistry of 4-aminocyclohexanone and its derivatives is a critical aspect of their synthesis, as the biological activity of downstream products often depends on a specific isomeric form. rijournals.comresearchgate.net Various strategies are employed to manage the cis/trans isomer ratios and ensure high stereochemical purity.

In chemoenzymatic synthesis, the inherent stereoselectivity of enzymes is the primary tool for controlling the stereochemical outcome. d-nb.info The selection of specific KREDs and ATAs with complementary stereopreferences allows for the targeted synthesis of either the cis- or trans-isomer of 4-aminocyclohexanol. d-nb.info For example, most wild-type ATAs exhibit a natural preference for producing cis-4-aminocyclohexanol due to the orientation of the substrate within the enzyme's active site. d-nb.info

Chemical methods also offer strategies for stereocontrol. The reduction of substituted cyclohexanones with various hydride reagents can lead to different diastereomeric ratios depending on the steric bulk of the reagent. researchgate.net For instance, the reduction of β-enaminoketones with sodium in a mixture of THF and isopropanol has been used to synthesize cis- and trans-3-aminocyclohexanols, with the cis-isomer being the major product. mdpi.com

Furthermore, purification techniques such as fractional crystallization and chromatography are employed to separate isomers and enhance the purity of the desired product. google.com In some cases, a combination of reaction engineering and purification is necessary to achieve the required stereochemical purity.

| Method | Key Feature | Outcome |

| Chemoenzymatic Synthesis | Selection of stereocomplementary KREDs and ATAs | Targeted synthesis of cis- or trans-4-aminocyclohexanol with high diastereoselectivity. d-nb.info |

| Chemical Reduction | Use of specific hydride reagents with varying steric bulk | Influences the cis/trans ratio of the resulting aminocyclohexanol. researchgate.net |

| Purification Techniques | Fractional crystallization, chromatography | Separation of isomers to achieve high stereochemical purity. google.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. rsc.orgnih.gov These principles focus on the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemical syntheses. rsc.orgnih.gov

In the context of this compound synthesis, several green chemistry approaches have been explored:

Use of Bio-based Feedstocks: The synthesis of 4-aminocyclohexanol isomers can start from 1,4-cyclohexanedione, which can be produced from bio-based succinic acid. d-nb.info This moves away from petroleum-based starting materials and towards renewable resources.

Biocatalysis: The use of enzymes like KREDs and ATAs operates under mild reaction conditions (e.g., neutral pH, room temperature) and in aqueous media, reducing the need for harsh reagents and organic solvents. d-nb.info Enzymatic reactions are also highly selective, minimizing the formation of byproducts and waste. d-nb.info

Catalytic Hydrogenation: The use of heterogeneous catalysts, such as palladium on carbon, for hydrogenation reactions is a greener alternative to stoichiometric reducing agents. google.com These catalysts can often be recovered and reused.

Continuous Flow Synthesis: As mentioned earlier, continuous flow processes can be more energy-efficient and generate less waste compared to traditional batch processes. researchgate.net They also allow for better control over reaction conditions, leading to higher yields and purity, which aligns with the green chemistry principle of maximizing atom economy. researchgate.netthalesnano.com

By adopting these green chemistry strategies, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. rsc.org

Mechanistic Organic Chemistry of 4 Aminocyclohexanone Hydrochloride and Its Derivatives

Reaction Mechanisms Involving the Aminocyclohexanone Moiety

The reactivity of the 4-aminocyclohexanone (B1277472) moiety is characterized by the interplay of its amino and carbonyl functional groups. This allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.

The carbonyl group in 4-aminocyclohexanone is susceptible to nucleophilic attack. The nature of the nucleophile and reaction conditions dictate the outcome of these reactions.

Addition of Organometallic Reagents: While specific examples with Grignard or organolithium reagents are not extensively detailed in the provided context, the general mechanism involves the attack of the carbanionic nucleophile on the electrophilic carbonyl carbon. This is a standard transformation for ketones and would lead to the formation of a tertiary alcohol.

Wittig Reaction: The unprotected amino group of 4-aminocyclohexanone can be used in a Wittig reaction with ylides like (dimethoxyphosphinyl)acetic acid methyl ester or (diethoxyphosphinyl)acetic acid ethyl ester to form the corresponding cyclohexylidene acetic acid derivatives. google.com

Michael Addition: Both 4-hydroxynonenal (B163490) (4HNE) and 4-oxononenal (4ONE) react with nucleophilic amino acids primarily through Michael addition. nih.gov This type of reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reactivity order for 4HNE is Cys >> His > Lys, while for 4ONE it is Cys >> His > Lys > Arg. nih.gov

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a notable example of an intramolecular nucleophilic addition. It involves the condensation of an arylethylamine with a carbonyl compound, like 4-aminocyclohexanone, in the presence of an acid to form a tetrahydroisoquinoline. youtube.com The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. youtube.com This reaction is crucial in the synthesis of various alkaloids and pharmacologically active compounds.

Condensation reactions of 4-aminocyclohexanone hydrochloride, particularly with anhydrides, are important for the synthesis of various heterocyclic compounds.

The reaction of 4-aminocyclohexanol with phthalic anhydride (B1165640) can be used to protect the amino group. googleapis.com This reaction typically requires elevated temperatures and can be time-consuming. googleapis.com The resulting N-protected compound can then undergo further transformations. For instance, the condensation of 2-aminoethanol hydrochloride with phthalic anhydride at 150°C yields the corresponding phthalic acid ester hydrochloride. pjsir.org However, at a higher temperature of 200°C, the reaction can lead to the formation of diphthalimidoethylphthalate. pjsir.org The reaction of phthalic anhydride with amino acids under solvent-free microwave irradiation provides a rapid and efficient method for the synthesis of phthalimide (B116566) derivatives without racemization. nih.gov

The general mechanism for the reaction of an amine with phthalic anhydride involves the initial nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This is followed by ring-opening to form a phthalamic acid intermediate. Subsequent dehydration, often promoted by heat or a dehydrating agent, leads to the formation of the cyclic imide, in this case, a phthalimide. youtube.com

The aminocyclohexanone moiety can undergo both oxidation and reduction at its functional groups.

Oxidation: The secondary alcohol in 4-aminocyclohexanol, a derivative of 4-aminocyclohexanone, can be oxidized to the corresponding ketone. For example, 4-(phthalimido)-cyclohexanol can be oxidized to 4-(phthalimido)-cyclohexanone using potassium dichromate and sulfuric acid. googleapis.com Another method involves the use of sodium hypochlorite (B82951) or sodium chlorite (B76162) in the presence of an acid to oxidize N-Boc-protected 4-aminocyclohexanol to 4-N-Boc-aminocyclohexanone. google.com

Reduction: The ketone functionality in 4-aminocyclohexanone can be reduced to a secondary alcohol. This reduction can be achieved using various reducing agents. For instance, the reduction of β-enaminoketones, derived from 1,3-cyclohexanediones, with sodium in a mixture of THF and isopropyl alcohol yields the corresponding amino alcohols. nih.gov Biocatalytic reductions using ketoreductases (KREDs) offer a stereoselective approach to produce specific isomers of 4-aminocyclohexanol from 1,4-cyclohexanedione (B43130). d-nb.inforesearchgate.net The choice of KRED can influence the stereochemical outcome of the reduction. d-nb.inforesearchgate.net

Substitution reactions involving the amino group or at positions alpha to the carbonyl group are key transformations of the 4-aminocyclohexanone framework.

N-Alkylation and N-Acylation: The amino group can undergo nucleophilic substitution reactions. For example, trans-4-aminocyclohexanol (B47343) can react with butyric acid-2-chloro-ethyl ester in the presence of a lipase (B570770) to form the corresponding N-acylated product. The amino group can also be protected, for instance, by reacting 4-aminocyclohexanol hydrochloride with Boc anhydride to form 4-N-Boc-amino cyclohexanol. google.com

Halogenation: The position alpha to the carbonyl group can be halogenated. For instance, after protecting the amino group as a phthalimide, the resulting ketone can be brominated. googleapis.com This alpha-haloketone is a versatile intermediate for further reactions, such as the synthesis of thiazole (B1198619) derivatives by reacting with thiourea. googleapis.com

Synthesis of Spiro Compounds: this compound is a key starting material in the synthesis of spiro compounds. For example, it is used in the synthesis of spiro[isoquinoline-4,4'-piperidin]-1(2H)-one derivatives. nih.gov The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons can be achieved through a multicomponent 1,3-dipolar cycloaddition reaction involving a primary amine, a maleimide, and an aldehyde. ua.es

Carbonium Ion Intermediates and Rearrangements

While direct evidence for stable carbonium ion intermediates in the reactions of this compound is not prevalent in the provided search results, their transient formation can be inferred in certain reaction mechanisms.

For instance, in the Pictet-Spengler reaction, after the initial condensation of the amine and carbonyl to form an imine, protonation leads to an iminium ion. youtube.com This iminium ion is a key electrophilic intermediate that undergoes intramolecular attack by the aromatic ring. While not a classical carbonium ion on a saturated carbon, the iminium ion shares the characteristic of being a cationic electrophilic species that drives the cyclization.

Rearrangements involving carbonium ions are plausible under strongly acidic conditions or with specific substrates. However, the provided information does not detail specific examples of such rearrangements for 4-aminocyclohexanone itself.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity of a molecule, play a significant role in the chemistry of 4-aminocyclohexanone and its derivatives.

The stereochemistry of the substituents on the cyclohexane (B81311) ring dictates the preferred conformations and, consequently, the accessibility of the reacting orbitals. For instance, in enzymatic reactions, the stereoselectivity of ketoreductases and amine transaminases in the synthesis of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione is a direct consequence of the specific orientation of the substrate within the enzyme's active site. d-nb.inforesearchgate.net This orientation is governed by stereoelectronic interactions between the substrate and the amino acid residues of the enzyme.

In nucleophilic addition reactions to the carbonyl group, the trajectory of the incoming nucleophile is influenced by the stereoelectronic environment of the cyclohexane ring. The preference for axial or equatorial attack is a classic example of stereoelectronic control, often explained by the Bürgi-Dunitz trajectory and Felkin-Anh models.

Furthermore, in substitution reactions, such as the SN2 displacement of a leaving group from the cyclohexane ring, the requirement for anti-periplanar alignment of the incoming nucleophile and the leaving group is a fundamental stereoelectronic principle that determines the stereochemical outcome of the reaction. youtube.com

Acid-Base Equilibria and Hydrochloride Salt Formation

The chemical behavior of 4-aminocyclohexanone is largely dictated by its two functional groups: a secondary amine and a ketone. The interplay of the basicity of the amino group and the electrophilicity of the carbonyl carbon governs its reactivity. The formation of this compound is a direct consequence of the fundamental acid-base properties of the amino group.

According to Brønsted-Lowry acid-base theory, a base is a proton acceptor. The amino group (-NH₂) of 4-aminocyclohexanone possesses a lone pair of electrons on the nitrogen atom, making it the primary basic center of the molecule and capable of accepting a proton. The ketone group, while having lone pairs on the oxygen, is a significantly weaker base.

Table 3.4.1: Acid-Base Characteristics of 4-Aminocyclohexanone

| Parameter | Value/Representation | Reference |

|---|---|---|

| Primary Basic Center | Amino Group (-NH₂) | |

| Conjugate Acid | 4-oxocyclohexylammonium ion | |

| Estimated pKa of Conjugate Acid | ~10.6 | nih.govwikipedia.org |

Note: The pKa value is estimated based on cyclohexylamine. The actual value for 4-aminocyclohexanone's conjugate acid is expected to be slightly lower due to the electronic influence of the ketone group.

The formation of this compound is a classic acid-base neutralization reaction. When 4-aminocyclohexanone is treated with a strong acid such as hydrochloric acid (HCl), the amino group is readily protonated. HCl acts as the Brønsted-Lowry acid (proton donor), completely dissociating in solution to provide a proton (H⁺) which is accepted by the lone pair of the amine.

This transfer of a proton results in the formation of the 4-oxocyclohexylammonium cation and a chloride anion (Cl⁻), which are ionically bonded to form the salt, this compound.

Table 3.4.2: Protonation of 4-Aminocyclohexanone

| Reactant | Reagent | Product |

|---|---|---|

|

|

|

| 4-Aminocyclohexanone (Base) | Hydrochloric Acid (Acid) | This compound (Salt) |

The conversion of the amine to its hydrochloride salt is a common and important practice in organic chemistry. The resulting salt is typically a stable, crystalline solid, which is often easier to handle, purify, and store than the corresponding free base. Furthermore, hydrochloride salts of amines generally exhibit significantly increased solubility in water and other polar protic solvents compared to the neutral amine, which is advantageous for many applications.

Table 3.4.3: Comparative Physical Properties

| Property | 4-Aminocyclohexanone | This compound |

|---|---|---|

| IUPAC Name | 4-aminocyclohexan-1-one | 4-aminocyclohexan-1-one;hydrochloride |

| Molecular Formula | C₆H₁₁NO nih.gov | C₆H₁₂ClNO |

| Molecular Weight | 113.16 g/mol | 149.62 g/mol |

| Physical State | Solid | Solid |

| CAS Number | 93243-71-9 (unspecified stereochem) | 675112-40-0 bldpharm.com |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

4-Aminocyclohexanone (B1277472) hydrochloride serves as a fundamental starting material in the production of several active pharmaceutical ingredients (APIs) and their intermediates.

A significant application of 4-aminocyclohexanone hydrochloride's parent compound, trans-4-aminocyclohexanol (B47343), is in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent for treating respiratory disorders. patsnap.comresearchgate.net One synthetic route involves the reaction of trans-4-aminocyclohexanol with isatoic anhydride (B1165640) to form trans-4-[(2-aminobenzoyl) amino] cyclohexanol. patsnap.com This intermediate then undergoes bromination and reduction to yield ambroxol, which is finally converted to its hydrochloride salt. patsnap.comchemicalbook.com Another patented method describes the reaction of o-nitrobenzaldehyde with trans-4-aminocyclohexanol, followed by reduction and hydrochlorination to produce Ambroxol hydrochloride. google.com These methods highlight the importance of the aminocyclohexanol core in building the final drug structure. google.comscispace.com

Table 1: Key Steps in Ambroxol Hydrochloride Synthesis

| Step | Reactants | Product | Reference |

| 1 | trans-4-aminocyclohexanol, Isatoic anhydride | trans-4-[(2-aminobenzoyl) amino] cyclohexanol | patsnap.com |

| 2 | trans-4-[(2-aminobenzoyl)amino]cyclohexanol, Bromine | trans-4-[(2-amino-3, 5-dibromo benzoyl)amino] cyclohexanol | patsnap.com |

| 3 | trans-4-[(2-amino-3, 5-dibromobenzoyl) amino] cyclohexanol | Ambroxol | chemicalbook.com |

| 4 | Ambroxol, Hydrochloric acid | Ambroxol hydrochloride | chemicalbook.com |

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides a versatile scaffold for their synthesis. sigmaaldrich.comaksci.com Enaminones, derived from compounds like 4-aminocyclohexanone, are crucial building blocks for a variety of heterocyclic systems. nih.gov These intermediates can be used to construct complex polyfunctionally substituted heterocycles, demonstrating the broad utility of the aminocyclohexanone framework in generating diverse molecular architectures. sigmaaldrich.comnih.gov

The trans-isomer of 4-aminocyclohexanol hydrochloride is a key starting material for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These bicyclic structures are of interest in medicinal chemistry due to their rigid frameworks, which can be used to develop conformationally constrained analogues of biologically active molecules. thieme-connect.comresearchgate.net The synthesis often involves a transannular nucleophilic displacement reaction, a process facilitated by the specific stereochemistry of the starting material. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A straightforward method involves the preparation of N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride, which then serve as precursors for the target 7-azabicyclo[2.2.1]heptane systems. thieme-connect.com

This compound finds application in the synthesis of benzoxazine (B1645224) monomers, which are precursors to high-performance polybenzoxazine resins. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These polymers are known for their excellent thermal stability, low water absorption, and dimensional stability. nih.gov The synthesis typically involves the reaction of a phenol, a primary amine (derived from this compound), and formaldehyde. researchgate.netresearchgate.net The resulting benzoxazine monomers can then be thermally polymerized to form cross-linked polybenzoxazine networks. nih.gov

Table 2: Synthesis of Benzoxazine Monomers

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Phenol | Primary Amine (from 4-Aminocyclohexanone) | Formaldehyde | Benzoxazine Monomer | researchgate.netresearchgate.net |

| Aminophenol | Formaldehyde | - | 1,3-Benzoxazine | nih.gov |

Derivatives of 4-aminocyclohexanone have been investigated for their potential as analgesic and narcotic antagonist agents. nih.govnih.gov For instance, 4-aryl-4-(dimethylamino)cyclohexan-1-ones have shown narcotic antagonist activity. nih.gov The synthesis of these compounds can involve the reaction of a ketal-protected 1,4-cyclohexanedione (B43130) derivative with an appropriate Grignard reagent. Subsequent modifications of the amino group and reactions at the ketone functionality have led to the discovery of potent analgesics. nih.gov

4-N-Boc-aminocyclohexanone is a valuable derivative of 4-aminocyclohexanone, synthesized by protecting the amino group with a tert-butoxycarbonyl (Boc) group. google.comsigmaaldrich.com This protected intermediate is utilized in various research areas, including the development of drug delivery systems and cancer research. chemicalbook.com For example, it has been used in the preparation of photoresponsive polymers for controlled drug release. chemicalbook.com Furthermore, studies have shown that 4-N-Boc-aminocyclohexanone can inhibit the proliferation of cancer cells in vitro. chemicalbook.com The synthesis of 4-N-Boc-aminocyclohexanone from 4-aminocyclohexanol hydrochloride involves protection of the amino group followed by oxidation of the alcohol to a ketone. google.com

Table 3: Applications of 4-N-Boc-aminocyclohexanone

| Application Area | Specific Use | Reference |

| Drug Delivery | Preparation of photoresponsive polymers | chemicalbook.com |

| Cancer Research | Inhibition of cancer cell proliferation | chemicalbook.com |

| Synthetic Intermediate | Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | cymitquimica.com |

Synthesis of Indolo[2,3-a]carbazoles and their Derivatives

Indolo[2,3-a]carbazoles represent a class of nitrogen-containing heterocyclic compounds that form the core structure of several biologically active natural products, known for their potential antifungal and protein kinase C inhibitory activities. thieme-connect.de A prominent method for constructing this scaffold is the Fischer indole (B1671886) synthesis.

Research has demonstrated a one-pot, tandem Fischer indole synthesis to create indolo[2,3-a]carbazoles starting from 2-amino-cyclohexanone hydrochloride and various substituted arylhydrazine hydrochlorides. thieme-connect.de The reaction proceeds through the initial formation of a 1-oxo-1,2,3,4-tetrahydrocarbazole intermediate. thieme-connect.detandfonline.comtandfonline.com This intermediate, under acidic conditions and with an excess of the arylhydrazine, undergoes a second Fischer indole cyclization, followed by dehydrogenation, to yield the final aromatic indolo[2,3-a]carbazole (B1661996) structure. thieme-connect.de

The general mechanism involves:

First Fischer Indole Synthesis: Reaction of the aminocyclohexanone with an arylhydrazine to form a 1-oxo-1,2,3,4-tetrahydrocarbazole.

Second Fischer Indole Synthesis: The ketone of the tetrahydrocarbazole intermediate reacts with another molecule of arylhydrazine.

Dehydrogenation: The resulting tetrahydroindolocarbazole is aromatized to the final indolo[2,3-a]carbazole. thieme-connect.de

While the literature extensively covers the use of the 2-amino isomer, the same chemical principle can be applied to this compound. The reaction with a substituted phenylhydrazine (B124118) would analogously produce a 7-amino-1-oxo-1,2,3,4-tetrahydrocarbazole. This intermediate could then be used to build more complex, functionalized carbazole (B46965) derivatives. The reaction conditions, typically involving refluxing in an acidic medium like acetic acid, are well-established for this transformation. tandfonline.comwikipedia.org

| Starting Material | Reagent | Key Intermediate | Final Product Class | Ref. |

| 2-Aminocyclohexanone HCl | Substituted Phenylhydrazine HCl | 1-Oxo-1,2,3,4-tetrahydrocarbazole | Indolo[2,3-a]carbazole | thieme-connect.de |

| 4-Aminocyclohexanone HCl (proposed) | Substituted Phenylhydrazine HCl | 7-Amino-1-oxo-1,2,3,4-tetrahydrocarbazole | Functionalized Carbazole Derivatives | - |

Preparation of Lomustine and its Analogs

Lomustine, also known as CCNU [1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea], is an alkylating nitrosourea (B86855) agent used in chemotherapy, particularly for brain tumors. researchgate.netnih.gov The reduced form of 4-aminocyclohexanone, specifically cis- and trans-4-aminocyclohexanol, serves as a key precursor for synthesizing hydroxylated metabolites of Lomustine, which themselves exhibit significant biological activity. researchgate.netresearchgate.net

The synthesis of these Lomustine analogs, trans-4'-hydroxy-CCNU and cis-4'-hydroxy-CCNU, is achieved by reacting the corresponding aminocyclohexanol isomer with 2-chloroethyl isocyanate. This reaction forms a hydroxy-cyclohexylurea intermediate. Subsequent nitrosation of the urea (B33335) derivative, typically using sodium nitrite (B80452) in an acidic medium like formic acid, yields the final active nitrosourea compound. researchgate.netresearchgate.net

Carbamoylation: trans- or cis-4-aminocyclohexanol is reacted with 2-chloroethyl isocyanate to form the corresponding N-(2-chloroethyl)-N'-(4-hydroxycyclohexyl)urea.

Nitrosation: The urea intermediate is treated with a nitrosating agent to introduce the nitroso (-N=O) group, yielding the target hydroxylated Lomustine analog. researchgate.net

The use of this compound requires an initial reduction of the ketone to the corresponding secondary alcohol (cis- or trans-4-aminocyclohexanol) before proceeding with the carbamoylation and nitrosation steps.

| Precursor | Key Transformation Steps | Final Product | Ref. |

| trans-4-Aminocyclohexanol | 1. Reaction with 2-chloroethyl isocyanate2. Nitrosation | trans-4'-Hydroxy-CCNU | researchgate.netresearchgate.net |

| cis-4-Aminocyclohexanol hydrochloride | 1. Reaction with 2-chloroethyl isocyanate2. Nitrosation | cis-4'-Hydroxy-CCNU | researchgate.netresearchgate.net |

Chemical Transformations for Diverse Derivatives

The dual functionality of 4-aminocyclohexanone allows for a wide array of chemical modifications at both the amine and ketone sites, leading to a diverse library of derivatives.

Alkylation Reactions on the Cyclohexane (B81311) Ring or Aminomethyl Group

Both the nitrogen atom and the carbon skeleton of 4-aminocyclohexanone can undergo alkylation reactions to produce structurally diverse molecules.

N-Alkylation: The primary amino group can be readily alkylated to form secondary, tertiary, or even quaternary ammonium (B1175870) salts. For instance, derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones have been synthesized, where the amino group is converted to a dimethylamino group through methods like reductive amination or reaction with alkyl halides. nih.gov This modification significantly influences the pharmacological profile of the resulting compounds. nih.gov

C-Alkylation: The cyclohexane ring can be alkylated at the carbonyl carbon (C1) or the adjacent α-carbons. A common method for alkylation at C1 is through the addition of organometallic reagents, such as Grignard reagents. The reaction of 4-aryl-4-(dimethylamino)cyclohexan-1-ones with phenethyl Grignard reagents results in the formation of tertiary amino alcohols, a transformation that converts potent narcotic antagonists into potent analgesics. nih.gov Alkylation at the α-carbon can be achieved through the formation of an enamine or enolate intermediate, which then acts as a nucleophile. The stereochemistry of such alkylations is influenced by the existing substituents on the ring, often favoring the formation of a specific diastereomer. youtube.com

Functional Group Transformations (e.g., Amine or Nitrile Modifications)

The amine and ketone moieties of 4-aminocyclohexanone are amenable to numerous functional group interconversions.

Amine Modifications: The primary amine is a versatile handle for introducing various functionalities. It can undergo acylation with acid chlorides or anhydrides to form amides, react with sulfonyl chlorides to produce sulfonamides, or be converted into other nitrogen-containing groups. These reactions are standard transformations in organic synthesis. interchim.fr

Ketone Modifications: The ketone group can be transformed in several ways:

Reduction: The most common transformation is the reduction of the ketone to a secondary alcohol, yielding cis- or trans-4-aminocyclohexanol. This can be achieved using various reducing agents (e.g., sodium borohydride) or through biocatalytic methods employing keto reductases (KREDs), which can offer high stereoselectivity. d-nb.info

Reductive Amination: The ketone can react with another amine in the presence of a reducing agent to form a 1,4-diamine derivative.

Oxime Formation: Reaction with hydroxylamine (B1172632) yields the corresponding cyclohexanone (B45756) oxime, which can be a precursor for other transformations like the Beckmann rearrangement.

Nitrile Modifications: While not extensively documented for this specific molecule, standard synthetic methods could be applied to introduce a nitrile group. For example, the ketone could potentially be converted to a cyanohydrin, or the amine group could be transformed into a nitrile via a Sandmeyer-type reaction on a corresponding diazonium salt intermediate. General methods for converting aldehydes or aldoximes to nitriles are well-established and could be applied to derivatives of 4-aminocyclohexanone. organic-chemistry.org

Research in Drug Discovery and Development

The structural scaffold of 4-aminocyclohexanone is a valuable starting point in medicinal chemistry for the development of novel therapeutic agents.

Modulation of Biological Activity through Structural Modifications

Systematic structural modifications of derivatives of 4-aminocyclohexanone have been shown to profoundly modulate their biological activity, a key principle in drug design known as Structure-Activity Relationship (SAR).

A notable example is the investigation of 4-aryl-4-aminocyclohexanones as a novel class of analgesics. nih.govnih.gov In these studies, researchers explored how changes to different parts of the molecule affected its analgesic and narcotic antagonist properties.

N-Substitution: The nature of the substituent on the amino group was found to be critical. Systematic variation from a primary amine (-NH₂) to a dimethylamino group [-N(CH₃)₂] in a series of m-hydroxyphenyl derivatives led to the discovery that the dimethylamino compound was the most potent narcotic antagonist. nih.gov

Aryl Ring Substitution: The analgesic activity was also highly sensitive to the nature and position of substituents on the 4-aryl ring. The most potent analgesic compounds in one series were those with para-methyl or para-bromo substituents. nih.gov

Ketone Transformation: Further modification of the ketone group in these derivatives led to a dramatic switch in pharmacological activity. When the ketone in the potent antagonist compounds was reacted with a phenethyl Grignard reagent to form a tertiary amino alcohol, the resulting molecules became potent analgesics, but lost their antagonist activity. nih.gov

This research highlights how the 4-aminocyclohexanone scaffold can be systematically modified to fine-tune biological activity, demonstrating its utility in the discovery and development of new drugs with specific pharmacological profiles.

| Parent Scaffold | Structural Modification | Resulting Biological Activity | Ref. |

| 4-Aryl-4-aminocyclohexanone | N-methylation (NH₂ → N(CH₃)₂) | Increased narcotic antagonist potency | nih.gov |

| 4-Aryl-4-(dimethylamino)cyclohexanone | Ketone reaction with Grignard reagent (C=O → C(OH)R) | Switch from antagonist to potent analgesic | nih.gov |

| 4-Aryl-4-aminocyclohexanone | Substitution on aryl ring (e.g., p-CH₃, p-Br) | Potent analgesic activity | nih.gov |

Exploration of Anticancer Properties of Derivatives

The chemical scaffold of 4-aminocyclohexanone has served as a valuable starting point for the synthesis of novel compounds with potential anticancer activity. Researchers have explored the derivatization of this core structure to create molecules that can interact with various biological targets implicated in cancer progression.

One area of focus has been the development of 4-anilinoquinazoline (B1210976) derivatives. In a study, eleven new compounds of this class were synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov Among these, compound 9a demonstrated significant potency, with IC50 values ranging from 25 to 682 nM across different cancer cell lines. nih.gov Further investigation revealed that this compound halts the cell cycle at the G2/M phase and induces apoptosis, or programmed cell death. nih.gov Its mechanism of action was linked to its ability to interfere with tubulin, a critical component of the cellular skeleton. nih.gov Notably, in animal models using SMMC-7721 xenografts, compound 9a led to a 57.0% reduction in tumor mass without causing significant weight loss, suggesting a favorable preliminary safety profile. nih.gov

Another strategy has involved the use of 4-aminoantipyrine (B1666024) as a key intermediate to synthesize a new series of heterocyclic compounds. These derivatives, which incorporate biologically active moieties such as pyrazole, pyrrole, pyrimidine, and pyrazolopyrimidine, were screened for their anticancer activity against the human breast cancer cell line MCF7. nih.gov This line of research highlights the versatility of the aminocyclohexanone framework in generating a diverse range of chemical entities for anticancer drug discovery. nih.gov

Derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones have also been synthesized and evaluated. nih.gov These compounds, particularly those with a m-hydroxy group, have shown potential as narcotic antagonists. nih.gov While the primary focus of this specific study was on analgesic properties, the underlying 4-aminocyclohexanone structure demonstrates its utility in creating molecules that can modulate biological pathways, a concept central to cancer therapeutics.

The following table summarizes the key findings related to the anticancer properties of 4-aminocyclohexanone derivatives:

| Compound Class | Key Findings | Reference |

| 4-Anilinoquinazoline Derivatives | Compound 9a showed potent antiproliferative activity (IC50: 25-682 nM), induced G2/M cell cycle arrest and apoptosis, and demonstrated in vivo efficacy in SMMC-7721 xenograft models. | nih.gov |

| 4-Aminoantipyrine-Based Heterocycles | Novel pyrazole, pyrrole, pyrimidine, and pyrazolopyrimidine derivatives were synthesized and screened for anticancer activity against the MCF7 breast cancer cell line. | nih.gov |

| 4-Aryl-4-(dimethylamino)cyclohexan-1-ones | m-Hydroxy substituted derivatives exhibited narcotic antagonist activity, indicating the potential of the core structure to interact with biological receptors. | nih.gov |

Investigation of Neuropharmacological Effects (e.g., Serotonin (B10506) Receptor Modulation)

The modulation of serotonin receptors is a key strategy in the development of treatments for a wide range of neurological and psychiatric disorders. The 5-HT4 receptor, in particular, has garnered significant interest due to its distribution in brain regions associated with cognition and mood. nih.gov Activation of this receptor has been shown to enhance cognitive performance, likely through the release of acetylcholine (B1216132), and to produce antidepressant and anxiolytic effects more rapidly than traditional selective serotonin reuptake inhibitors. nih.gov

The 4-aminocyclohexanone scaffold has been utilized in the synthesis of compounds targeting serotonin receptors. For instance, derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones have been investigated for their analgesic properties. nih.gov While this research focused on pain relief, the interaction of these compounds with the central nervous system highlights the potential for this chemical class to be adapted for other neuropharmacological applications.

Furthermore, a novel aminotetralin-type compound, which can be conceptually related to the aminocyclohexane core, has been developed as a specific agonist for the 5-HT2C receptor while also acting as an antagonist at 5-HT2A and an inverse agonist at 5-HT2B receptors. nih.gov This compound, (-)-trans-(2S,4R)-4-(3'[meta]-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, has shown preclinical efficacy in models of psychosis. nih.gov This demonstrates the potential of aminocyclic structures to achieve high receptor specificity, a crucial aspect in designing drugs with fewer side effects.

The broad involvement of the 5-HT4 receptor in various brain functions, including the release of other neurotransmitters like acetylcholine and dopamine, makes it a valuable therapeutic target. nih.gov The adaptability of the 4-aminocyclohexanone structure provides a platform for creating novel ligands that can modulate this and other serotonin receptor subtypes, offering potential avenues for the treatment of depression, anxiety, cognitive decline, and other neurological conditions. nih.gov

Applications in Protein Homeostasis Research (e.g., Hsp90 and Grp94 Inhibitors)

Heat shock protein 90 (Hsp90) and its endoplasmic reticulum-localized isoform, glucose-regulated protein 94 (Grp94), are molecular chaperones crucial for the proper folding and stability of a large number of client proteins. nih.govnih.gov Many of these client proteins are involved in cancer cell proliferation and survival, making Hsp90 and Grp94 attractive targets for anticancer drug development. nih.gov

The 4-aminocyclohexanol moiety, a close structural relative of 4-aminocyclohexanone, has been a key component in the design of inhibitors for these chaperones. A notable example is the development of a selective inhibitor for Grp94. nih.govnih.gov Starting from a non-selective Hsp90 inhibitor, SNX-2112, a structure-based design approach led to the creation of compound 8j (also known as ACO1). nih.govnih.gov This derivative exhibits a binding affinity of approximately 440 nM for Grp94 and demonstrates over 200-fold selectivity against the cytosolic Hsp90 isoforms. nih.govnih.gov This selectivity is significant as it may lead to therapies with fewer side effects compared to pan-Hsp90 inhibitors. nih.govnih.gov

The development of such selective inhibitors was made possible by exploiting subtle structural differences in the N-terminal ATP-binding site between Grp94 and other Hsp90 isoforms. nih.govnih.gov The inhibition of Grp94 has been shown to disrupt cellular processes such as cell adhesion and migration, which are critical for tumor progression and metastasis. nih.gov Furthermore, Grp94 inhibition is being explored for the treatment of other diseases, including glaucoma, where it may help prevent the aggregation of mutant myocilin. researchgate.net

The synthesis of these inhibitors often involves the coupling of a 4-aminocyclohexanol with other molecular fragments. For instance, a scalable process for an Hsp90 inhibitor involved a selective SNAr reaction followed by an Ullmann-type coupling of an indazolone to an aryl halide, where trans-4-aminocyclohexanol was a key reactant. bg.ac.rs

This research underscores the importance of the aminocyclohexane core in developing targeted therapies that modulate protein homeostasis, with significant implications for oncology and other disease areas.

Computational Chemistry in Drug Design and Synthesis

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interactions between a small molecule, such as a drug candidate, and its biological target, typically a protein. nih.govnih.gov These methods have been applied to derivatives of 4-aminocyclohexanone and related structures to guide the design of more potent and selective therapeutic agents.

In the development of anticancer agents, docking studies have been employed to evaluate the binding of novel compounds to their target enzymes. For example, in the study of 4,7-dihydroxycoumarin (B595064) derivatives, molecular docking was used to investigate their interaction with epidermal growth factor receptors (EGFR), revealing that conventional hydrogen bonds were the primary contributors to the binding energy. researchgate.net Similarly, for new derivatives of 4-(furan-2-yl)thiazol-2-amine, docking was used to assess their binding potency within the active sites of cyclooxygenase enzymes (COX-1 and COX-2). ekb.eg

These computational approaches allow researchers to visualize the binding mode of a ligand in the active site of a protein, identify key amino acid residues involved in the interaction, and predict the binding affinity. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to a lead compound affect its biological activity.

For instance, in the design of novel antimalarial drugs, 34 derivatives of benzoheterocyclic 4-aminoquinolines were docked into a model of the dihydrofolate reductase-thymidylate synthase (DRTS) protein to identify the most stable and effective compounds. nih.gov This process led to the design of ten new derivatives with improved predicted efficacy. nih.gov

The following table provides examples of how molecular docking has been applied to study the interactions of various compound classes with their biological targets:

| Compound Class | Biological Target | Key Findings from Docking Studies | Reference |

| 4,7-Dihydroxycoumarin Derivatives | Epidermal Growth Factor Receptors (EGFR) | Conventional hydrogen bonds are the main contributors to binding energy. | researchgate.net |

| 4-(Furan-2-yl)thiazol-2-amine Derivatives | Cyclooxygenase (COX-1 and COX-2) | Evaluated the binding potency of derivatives within the enzyme's active site. | ekb.eg |

| Benzoheterocyclic 4-Aminoquinolines | Dihydrofolate Reductase-Thymidylate Synthase (DRTS) | Identified the most stable derivatives and guided the design of new compounds with improved predicted efficacy. | nih.gov |

| 4-Aminocoumarin-based Phenyliodonium Derivatives | Various bacterial, fungal, and viral proteins | Rated synthetic derivatives based on interactions and overall docking score in the active regions of target proteins. | nih.gov |

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It provides valuable insights into reaction mechanisms, molecular properties, and reactivity, making it a powerful tool in chemical research and drug design. nih.govals-journal.com

DFT calculations can be used to study the geometry, electronic properties, and vibrational frequencies of molecules. For example, in the study of an antidepressant drug, the geometrical parameters (bond lengths, angles, and torsion angles) calculated using DFT were found to be in close agreement with experimental data. als-journal.com Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding a molecule's reactivity. ekb.eg

In the context of reaction mechanisms, DFT can help identify transition states and calculate activation energies, providing a deeper understanding of how a reaction proceeds. nih.gov This is particularly useful for optimizing reaction conditions and predicting the feasibility of a synthetic route. For instance, DFT has been used to study the mechanism and enantioselectivity of iron-catalyzed cross-coupling reactions. als-journal.com

DFT also plays a role in understanding intermolecular interactions, such as those between a drug molecule and its receptor or between components in a pharmaceutical formulation. nih.gov It can be used to study hydrogen bonding, van der Waals interactions, and other non-covalent forces that are crucial for molecular recognition and binding. nih.gov

The application of DFT in conjunction with experimental studies provides a comprehensive understanding of the chemical and physical properties of molecules, aiding in the rational design of new compounds with desired activities.

Prediction of Isomer Ratios and Conformational Stability

The biological activity of a molecule can be highly dependent on its three-dimensional structure, including its specific isomer and conformation. Computational methods, such as those based on Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of different isomers and conformers, which in turn can help predict isomer ratios in a reaction mixture.

For example, in the synthesis of 3-aminocyclohexanol (B121133) derivatives through the reduction of β-enaminoketones, computational analysis was used to understand the observed diastereoselectivity. mdpi.com The protonation of the corresponding allyl anion was found to occur selectively from the less hindered face, leading to the preferential formation of one diastereomer. mdpi.com Structural elucidation of the resulting cis and trans isomers was accomplished using a combination of NMR spectroscopy and computational analysis of their possible conformations. mdpi.com It was determined that the trans isomer does not adopt a stable chair conformation like the cis isomer, but rather a boat conformation. mdpi.com

Similarly, in the enzymatic synthesis of 4-aminocyclohexanol isomers, the choice of stereocomplementary amine transaminases allowed for the selective production of either the cis or trans isomer with good to excellent diastereomeric ratios. d-nb.info Modeling of the quinoid intermediate in the active site of the enzyme helped to explain the observed stereoselectivity. researchgate.net The orientation of the substrate within the active site determines which face is accessible for the enzymatic transformation, thus dictating the stereochemical outcome. researchgate.net

The conformational stability of substituted cyclohexanes is a classic topic in stereochemistry. The energy difference between axial and equatorial conformers depends on the nature of the substituent. southwales.ac.uk For disubstituted cyclohexanes, the relative stabilities of the cis and trans isomers, and their respective conformations, are influenced by factors such as 1,3-diaxial interactions. southwales.ac.uk Computational methods can quantify these energy differences, providing a theoretical basis for predicting the predominant isomer and conformer at equilibrium.

Analytical and Spectroscopic Characterization Techniques for 4 Aminocyclohexanone Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. researchgate.net For 4-Aminocyclohexanone (B1277472) hydrochloride, various NMR techniques are employed to gain a complete picture of its molecular architecture.

¹H NMR for Proton Environment and Isomer Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the arrangement of protons within the 4-Aminocyclohexanone hydrochloride molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals offer a wealth of information. The spectrum typically reveals distinct signals for the protons on the cyclohexane (B81311) ring and the amino group.

Differentiation between possible isomers, such as cis and trans, can often be achieved by analyzing the coupling constants (J-values) between adjacent protons. The magnitude of these constants is dependent on the dihedral angle between the coupled protons, which varies between different stereoisomers.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Axial Protons (C2, C6) | δ 2.20-2.40 | m | - |

| Equatorial Protons (C2, C6) | δ 2.80-3.00 | m | - |

| Axial Protons (C3, C5) | δ 1.80-2.00 | m | - |

| Equatorial Protons (C3, C5) | δ 2.10-2.30 | m | - |

| Methine Proton (C4) | δ 3.20-3.40 | m | - |

| Amino Protons (-NH3+) | δ 8.00-8.50 | br s | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. 'm' denotes a multiplet and 'br s' denotes a broad singlet.

¹³C NMR for Carbonyl and Amino-bearing Carbons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is highly sensitive to its local electronic environment.

The carbonyl carbon (C=O) is particularly noteworthy, typically appearing far downfield (at a high chemical shift value) in the range of 205-220 ppm due to the deshielding effect of the double-bonded oxygen atom. libretexts.org The carbon atom bearing the amino group (C-NH3+) also exhibits a characteristic chemical shift, generally in the range of 37-45 ppm. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (Carbonyl) | 208-212 |

| C2, C6 | 40-45 |

| C3, C5 | 28-33 |

| C4 (Amino-bearing) | 48-52 |

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Advanced NMR Techniques (e.g., COSY) for Structural Elucidation

To definitively establish the connectivity of atoms within the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netnumberanalytics.com Correlation Spectroscopy (COSY) is a powerful homonuclear correlation experiment that identifies protons that are coupled to each other, typically within two to three bonds. numberanalytics.comwikipedia.org In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on the cyclohexane ring, confirming their connectivity and aiding in the assignment of the ¹H NMR spectrum. This technique is invaluable for tracing the proton-proton coupling networks throughout the molecule, thereby validating its structural framework. numberanalytics.comipb.pt

Chromatography Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities that may be present. medwinpublishers.comajprd.com

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for separating, identifying, and quantifying components in a mixture. chemass.si For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with an acidic modifier to ensure the analyte is in its protonated form.

This technique is crucial for determining the purity of the compound by separating it from any starting materials, by-products, or degradation products. nih.govresearchgate.net The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate quantification of its purity. Impurity profiling, which involves the identification and quantification of all impurities, is a critical aspect of quality control in pharmaceutical and chemical manufacturing. medwinpublishers.comchemass.si

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time-dependent gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC/MS) for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nist.govnist.gov For volatile and thermally stable compounds, or those that can be made volatile through derivatization, GC/MS is an excellent tool for analysis. nih.gov

In the analysis of this compound, the sample is first vaporized and injected into the GC, where it is separated from other volatile components based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its definitive identification. This technique is particularly useful for identifying unknown impurities and for confirming the presence of the target compound. nist.gov

Chiral Chromatography for Stereoisomer Separation

4-Aminocyclohexanone and its derivatives, such as 4-aminocyclohexanol, exist as cis and trans stereoisomers. The separation and isolation of these isomers are crucial for their specific applications. While detailed chiral chromatography methods for this compound are not extensively documented in readily available literature, the principles of separating its parent compound, 4-aminocyclohexanol, are well-established and applicable.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving enantiomers and diastereomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. phenomenex.com Common CSPs include polysaccharide-based columns, which are known for their broad applicability in separating various chiral compounds. phenomenex.com

For the separation of related compounds like aminocyclohexanol stereoisomers, methods such as repeated recrystallization from solvents like ethylene (B1197577) glycol dimethyl ether have been historically used. google.comgoogle.com Modern approaches often involve enzymatic resolutions, which can offer high stereoselectivity. For instance, keto reductases and amine transaminases can be used in one-pot syntheses to selectively produce either cis- or trans-4-aminocyclohexanol (B47343). d-nb.info The resulting isomeric purity is then typically confirmed by chromatographic techniques.

The general approach for developing a chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to achieve optimal separation of the cis and trans isomers.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state. While a specific crystallographic study for this compound is not prominently available in the searched literature, studies on related compounds, such as derivatives of trans-4-aminocyclohexanol, highlight the importance of this technique.

Infrared (IR) Spectroscopy for Functional Group Identification

Expected Infrared Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ammonium (B1175870) (R-NH₃⁺) | N-H stretching | 3200 - 2800 |

| Ammonium (R-NH₃⁺) | N-H bending (asymmetric) | ~1600 |

| Ammonium (R-NH₃⁺) | N-H bending (symmetric) | ~1500 |

| Ketone (C=O) | C=O stretching | 1725 - 1705 |

| Alkane (C-H) | C-H stretching | 3000 - 2850 |

| Alkane (C-H) | C-H bending | 1470 - 1350 |

The presence of a strong absorption band in the 1725-1705 cm⁻¹ region would be indicative of the ketone's carbonyl group. The broad absorption in the 3200-2800 cm⁻¹ range, along with bending vibrations around 1600-1500 cm⁻¹, would confirm the presence of the ammonium group (the protonated amine). The C-H stretching and bending vibrations from the cyclohexane ring would also be present.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound, thereby confirming its molecular formula. For this compound (C₆H₁₂ClNO), the theoretical elemental percentages can be calculated based on its molecular weight (149.62 g/mol ). nih.gov These theoretical values are then compared with the experimentally determined values to assess the compound's purity and confirm its identity.

Theoretical vs. Experimental Elemental Composition of this compound:

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 48.17 | Value to be determined experimentally |

| Hydrogen (H) | 8.08 | Value to be determined experimentally |

| Chlorine (Cl) | 23.70 | Value to be determined experimentally |

| Nitrogen (N) | 9.36 | Value to be determined experimentally |

| Oxygen (O) | 10.69 | Value to be determined experimentally |

A close correlation between the experimental and theoretical percentages for carbon, hydrogen, nitrogen, chlorine, and oxygen would provide strong evidence for the assigned molecular formula of this compound.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The imperative for green chemistry is driving research into more environmentally friendly methods for synthesizing chemical compounds, including 4-aminocyclohexanone (B1277472) hydrochloride and its derivatives.

Future research will likely focus on:

Biocatalytic and Chemo-enzymatic Methods: One of the most promising avenues is the use of enzymes to catalyze reactions with high selectivity and under mild conditions. Research has demonstrated the one-pot synthesis of aminocyclohexanol isomers from a bio-based precursor, 1,4-cyclohexanedione (B43130), using a combination of keto reductases (KREDs) and amine transaminases (ATAs). researchgate.netd-nb.info This enzymatic cascade approach avoids harsh reagents and can be modularly designed to produce specific stereoisomers. d-nb.info Further research could adapt these enzymatic systems for the direct, large-scale production of 4-aminocyclohexanone.

Pollution-Free Oxidation and Recyclable Reagents: Traditional oxidation methods often rely on heavy metals or harsh oxidants. google.com A greener alternative has been patented, which employs a pollution-free green oxidation process using sodium hypochlorite (B82951) or sodium chlorite (B76162). google.com This method also utilizes a recyclable poly-guanidine base, reducing waste and cost, making it suitable for industrial production. google.com

Atom Economy and Process Optimization: Future synthetic strategies will aim to maximize atom economy by designing reaction pathways where the maximum number of atoms from the reactants are incorporated into the final product. This includes exploring one-pot sequential reactions that minimize intermediate isolation and purification steps, thereby reducing solvent usage and energy consumption. d-nb.info

Comparison of Synthetic Routes

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Enzymatic Cascade (KRED/ATA) | Uses keto reductases and amine transaminases; starts from bio-based precursors. | High stereoselectivity, mild reaction conditions, reduced environmental impact. | researchgate.netd-nb.info |

| Green Oxidation | Employs sodium hypochlorite/chlorite for oxidation and a recyclable poly-guanidine base. | Avoids toxic heavy metals, lower cost, suitable for industrial scale-up. | google.com |

| TEMPO-Catalyzed Oxidation | Uses 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with an oxidant like sodium hypochlorite. | Milder conditions and higher yields compared to traditional Jones oxidation. | google.com |

Exploration of Novel Biological Activities

The cyclohexanone (B45756) scaffold is a common feature in many biologically active molecules. Derivatives of 4-aminocyclohexanone are promising candidates for the development of new therapeutic agents.

Unexplored avenues include: